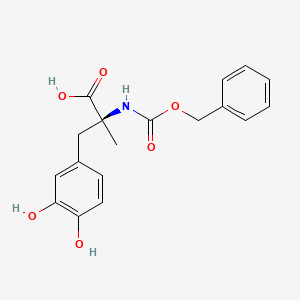
racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine is a complex organic compound with the molecular formula C18H19NO6 and a molecular weight of 345.351 g/mol. This compound is characterized by its unique structure, which includes a benzyl carbamate group, a dihydroxyphenyl moiety, and a methylated alanine backbone. It is a racemic mixture, meaning it contains equal amounts of both enantiomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine typically involves multiple steps, starting with the protection of the amino group using a benzyl carbamate (Cbz) group. The dihydroxyphenyl moiety is often introduced through a reaction with a protected phenol derivative, followed by alkylation to introduce the methyl group on the alanine backbone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using robust and scalable methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be further oxidized to produce quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the carbonyl group, leading to the formation of a hydroxyl group.
Substitution: The benzyl carbamate group can be removed through hydrogenolysis, replacing it with an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Hydrogen gas and a palladium catalyst are often used for hydrogenolysis of the benzyl carbamate group.
Major Products Formed:
Oxidation: Quinones, catechols, and other oxidized phenolic compounds.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Free amine derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein binding.
Industry: It can be used in the production of advanced materials and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism by which racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the methylated alanine backbone can participate in hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)alanine: This compound lacks the methyl group on the alanine backbone.
N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)serine: This compound has a serine instead of an alanine backbone.
Uniqueness: Racemic N-carbobenzyloxy-3-(3,4-dihydroxyphenyl)-2-methylalanine is unique due to the presence of the methyl group on the alanine backbone, which can influence its binding affinity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-18(16(22)23,10-13-7-8-14(20)15(21)9-13)19-17(24)25-11-12-5-3-2-4-6-12/h2-9,20-21H,10-11H2,1H3,(H,19,24)(H,22,23)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPVUEPTKODYOL-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














